molecular formula C24H21N3O3 B3608441 N-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B3608441
M. Wt: 399.4 g/mol
InChI Key: HZVUZKPJBLNIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a pyridinyl group, a dimethoxyphenyl group, and a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the pyridinyl and dimethoxyphenyl groups. The final step involves the formation of the carboxamide group.

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Pyridinyl Group: The pyridinyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated quinoline derivative.

    Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, using a dimethoxybenzoyl chloride and an aluminum chloride catalyst.

    Formation of Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid derivative with an amine, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the aromatic rings, using reagents such as halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Amines

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide can be compared with other similar compounds, such as:

    N-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: This compound lacks the methyl group at the 6-position of the quinoline core, which may affect its chemical and biological properties.

    N-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxamide: This compound lacks the pyridinyl group, which may influence its binding affinity and specificity for certain molecular targets.

    N-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may alter its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15-6-8-20-18(11-15)19(13-21(27-20)16-5-4-10-25-14-16)24(28)26-17-7-9-22(29-2)23(12-17)30-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVUZKPJBLNIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC(=C(C=C3)OC)OC)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.